molecular formula C11H21FN2O2 B13564307 tert-butylN-(3-fluoroazepan-4-yl)carbamate

tert-butylN-(3-fluoroazepan-4-yl)carbamate

Cat. No.: B13564307
M. Wt: 232.29 g/mol
InChI Key: ZXTBMZBJOXFOMB-UHFFFAOYSA-N
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Description

tert-butyl N-(3-fluoroazepan-4-yl)carbamate is a chemical compound with the molecular formula C11H21FN2O2 and a molecular weight of 232.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a fluoro-substituted azepane ring, and a carbamate functional group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of tert-butyl N-(3-fluoroazepan-4-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-fluoroazepane under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-butyl N-(3-fluoroazepan-4-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-(3-fluoroazepan-4-yl)carbamate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: This compound is used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-fluoroazepan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. These interactions can result in various biological effects, including modulation of cellular processes and signaling pathways .

Comparison with Similar Compounds

tert-butyl N-(3-fluoroazepan-4-yl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl N-(3-fluoroazepan-4-yl)carbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-4-6-13-7-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)

InChI Key

ZXTBMZBJOXFOMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNCC1F

Origin of Product

United States

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